2-hydroxy-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide 2-hydroxy-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide
Brand Name: Vulcanchem
CAS No.: 6342-49-0
VCID: VC21305171
InChI: InChI=1S/C15H14N2O4/c1-21-14-8-10(6-7-13(14)19)9-16-17-15(20)11-4-2-3-5-12(11)18/h2-9,18-19H,1H3,(H,17,20)/b16-9-
SMILES: COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2O)O
Molecular Formula: C15H14N2O4
Molecular Weight: 286.28 g/mol

2-hydroxy-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide

CAS No.: 6342-49-0

Cat. No.: VC21305171

Molecular Formula: C15H14N2O4

Molecular Weight: 286.28 g/mol

* For research use only. Not for human or veterinary use.

2-hydroxy-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide - 6342-49-0

Specification

CAS No. 6342-49-0
Molecular Formula C15H14N2O4
Molecular Weight 286.28 g/mol
IUPAC Name 2-hydroxy-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide
Standard InChI InChI=1S/C15H14N2O4/c1-21-14-8-10(6-7-13(14)19)9-16-17-15(20)11-4-2-3-5-12(11)18/h2-9,18-19H,1H3,(H,17,20)/b16-9-
Standard InChI Key NYKZETLYOIGBRK-SXGWCWSVSA-N
Isomeric SMILES COC1=C(C=CC(=C1)/C=N\NC(=O)C2=CC=CC=C2O)O
SMILES COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2O)O
Canonical SMILES COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator